

Bezisterim's Potential in Long COVID Research: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bezisterim

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Executive Summary

Long COVID, or Post-Acute Sequelae of SARS-CoV-2 infection (PASC), has emerged as a significant global health concern, characterized by a constellation of persistent and often debilitating symptoms following acute COVID-19. A growing body of evidence points to chronic inflammation and immune dysregulation as central pillars in the pathophysiology of Long COVID, presenting a critical therapeutic target. **Bezisterim** (NE3107), an investigational, orally administered, blood-brain barrier-permeable small molecule, offers a promising therapeutic strategy. Its unique mechanism of action, centered on the selective inhibition of the pro-inflammatory ERK/NF- κ B signaling pathway, positions it as a compelling candidate for mitigating the neuroinflammation and systemic inflammation associated with Long COVID. This technical guide provides an in-depth overview of **Bezisterim**, its mechanism of action, a summary of relevant preclinical data, and the design of the ongoing Phase 2 clinical trial (ADDRESS-LC) evaluating its efficacy and safety in patients with Long COVID.

The Pathophysiology of Long COVID: A Rationale for Anti-Inflammatory Intervention

Long COVID is a multisystemic condition with a wide range of reported symptoms, including fatigue, cognitive impairment ("brain fog"), post-exertional malaise, and dysautonomia. While

the precise mechanisms are still under investigation, several key pathological processes have been implicated:

- **Persistent Inflammation:** A hallmark of Long COVID is a state of sustained, low-grade inflammation. This is characterized by elevated levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α), Interleukin-6 (IL-6), and Interleukin-1 β (IL-1 β)[1]. This chronic inflammatory state is believed to be a primary driver of many Long COVID symptoms.
- **Immune Dysregulation:** The immune response to SARS-CoV-2 can become dysregulated in some individuals, leading to a prolonged state of immune activation. This can involve the persistence of viral reservoirs, the reactivation of latent viruses, and the production of autoantibodies[2][3].
- **Endothelial Dysfunction:** Widespread inflammation can damage the endothelial lining of blood vessels, leading to impaired blood flow and tissue oxygenation, which may contribute to symptoms like fatigue and cognitive dysfunction[4].
- **Neuroinflammation:** The ability of SARS-CoV-2 to cross the blood-brain barrier and trigger an inflammatory response within the central nervous system is a critical aspect of the neurological symptoms of Long COVID[1][5]. Microglial activation and the subsequent release of inflammatory mediators in the brain are thought to contribute significantly to "brain fog" and other cognitive deficits[1][5].

Given the central role of inflammation in Long COVID, therapeutic strategies aimed at modulating the inflammatory response without causing broad immunosuppression are of high interest.

Bezisterim (NE3107): A Novel Anti-Inflammatory and Insulin-Sensitizing Agent

Bezisterim is a synthetic analogue of androstenetriol, a naturally occurring adrenal steroid metabolite. It is an orally bioavailable, blood-brain barrier-permeable small molecule with potent anti-inflammatory and insulin-sensitizing properties[6][7].

Mechanism of Action

Bezisterim's primary mechanism of action involves the selective inhibition of the extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF- κ B) signaling pathways[5][6]. These pathways are critical regulators of the inflammatory response.

- **Inhibition of ERK/NF- κ B Signaling:** **Bezisterim** has been shown to bind to ERK, a key protein in the MAPK/ERK pathway. By modulating ERK activity, **Bezisterim** prevents the downstream activation of NF- κ B[6][8]. NF- κ B is a master transcriptional regulator of a vast array of pro-inflammatory genes, including those encoding for TNF- α , IL-6, and other cytokines.
- **Reduction of Pro-inflammatory Cytokines:** By inhibiting the ERK/NF- κ B pathway, **Bezisterim** effectively reduces the production and release of key pro-inflammatory cytokines, most notably TNF- α [6][8]. Chronic elevation of TNF- α is implicated in a wide range of inflammatory conditions and is a key target for many anti-inflammatory therapies.
- **Insulin Sensitization:** In addition to its anti-inflammatory effects, **Bezisterim** has been shown to improve insulin sensitivity[6]. Insulin resistance is increasingly recognized as a feature of Long COVID and may contribute to the metabolic dysregulation observed in patients.

Crucially, **Bezisterim**'s inhibitory action is selective for inflammation-driven signaling, and it does not appear to interfere with the homeostatic functions of the ERK and NF- κ B pathways, nor does it cause general immunosuppression[6].



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Caption: Proposed mechanism of action of **Bezisterim** in inhibiting the pro-inflammatory ERK/NF- κ B signaling pathway.

Preclinical Evidence for Bezisterim

Bezisterim has been evaluated in a range of preclinical models of inflammatory and neurodegenerative diseases. The findings from these studies provide a strong rationale for its investigation in Long COVID.

Table 1: Summary of Preclinical Studies of Bezisterim in Models of Inflammation and Neurodegeneration

Study	Model	Key Findings	Quantitative Data
Nicoletti et al., 2012[5] [6]	Murine MPTP model of Parkinson's Disease	Improved motor function, reduced neuroinflammation, and decreased neurodegeneration.	<p>- Motor Function: Increased mean latency to fall in rotarod test to 90.9 sec vs 58.2 sec in vehicle ($p < 0.0001$).-</p> <p>Neuroinflammation: Reduced gene expression of iNOS by 20% ($p = 0.002$), TNF-α by 40% ($p = 0.038$), and IL-1β by 33% ($p = 0.02$).-</p> <p>Neuroprotection: Increased tyrosine hydroxylase-positive cells by 17% ($p = 0.003$) and decreased damaged neurons by 38% ($p = 0.029$).</p>
Conrad et al., 2010[1] [9][10]	Murine carrageenan-induced pleurisy and LPS-induced lung injury	Decreased neutrophil counts and exudate volumes in pleurisy and reduced myeloperoxidase in lung injury.	- Pleurisy: Decreased neutrophil counts and exudate volumes by ~50% ($p < 0.05$).
Wang et al., 2010[11]	In vitro murine macrophages and in vivo diabetic mouse models (db/db, ob/ob, diet-induced obese)	Suppressed NF- κ B activation and improved glucose homeostasis.	<p>- In vitro: Partial suppression of LPS-induced NF-κB reporter gene expression, nuclear translocation, and p65 phosphorylation.- In vivo: Suppressed progression to</p>

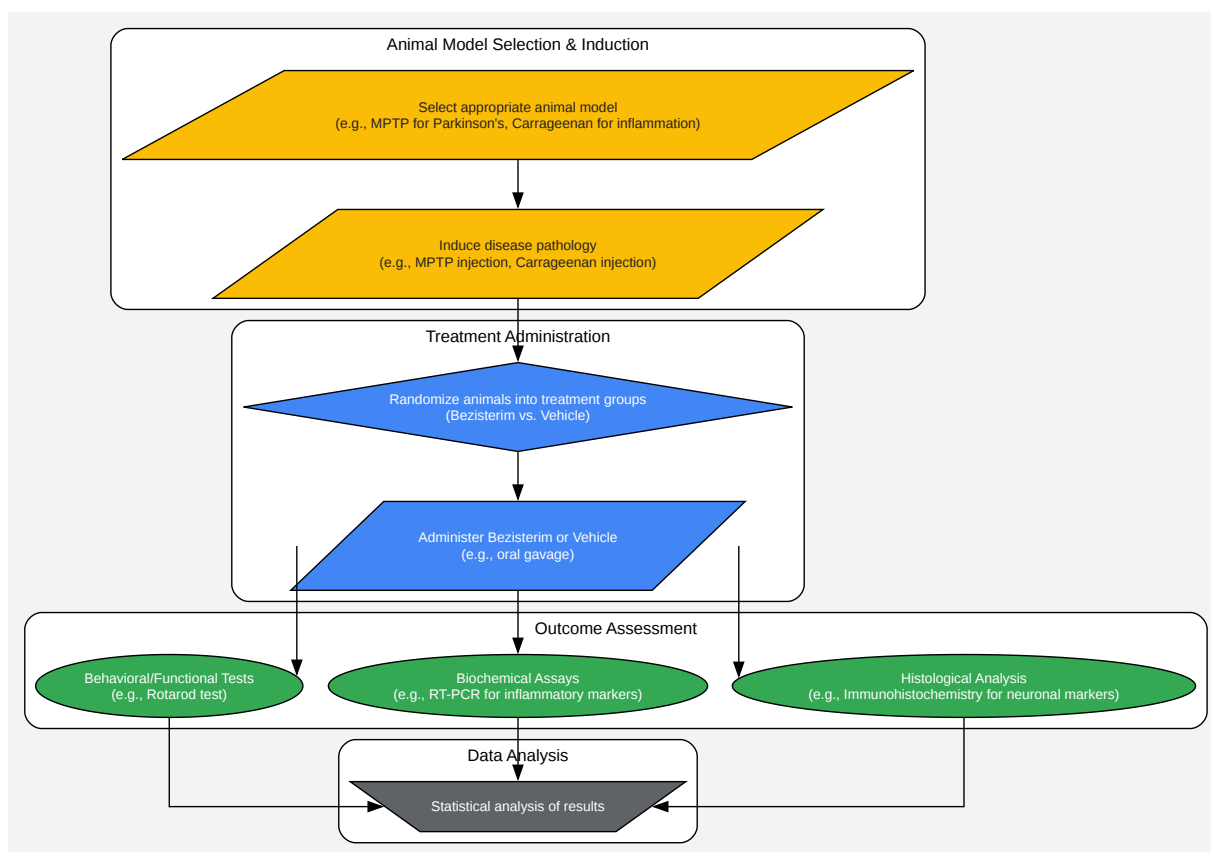
hyperglycemia and markedly improved glucose clearance.

Lambert et al., 2017[12]	Rodent model of glaucoma	Reduced axonopathy and inflammation.	- Data not available in abstract.
Khan et al., 2014[12]	Model of optic neuritis	Reduced inflammation and microglial activation.	- Data not available in abstract.

Detailed Experimental Protocols

- Animals: Male C57BL/6 mice.
- Induction of Parkinsonism: Mice were administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration.
- Treatment: **Bezisterim** (formerly HE3286) was formulated as an aqueous microsuspension and administered via oral gavage.
- Motor Function Assessment: The rotarod test was used to measure motor coordination and balance. The latency to fall from the rotating rod was recorded.
- Neuroinflammation Assessment: Brain tissue was collected, and the gene expression of inflammatory mediators (iNOS, TNF- α , IL-1 β) was quantified using reverse-transcriptase polymerase chain reaction (RT-PCR).
- Neuroprotection Assessment: Brain sections were analyzed using histopathology and immunohistochemistry to quantify the number of tyrosine hydroxylase-positive (dopaminergic) neurons and the extent of neuronal damage.
- Animals: Mice.
- Induction of Pleurisy: Pleurisy was induced by intrapleural injection of carrageenan.
- Treatment: **Bezisterim** (40 mg/kg) was administered orally.

- Outcome Measures: The volume of pleural exudate was measured, and the number of neutrophils in the exudate was counted.
- Cell Line: Murine macrophage cell line.
- Stimulation: Macrophages were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
- Treatment: Cells were treated with **Bezisterim**.
- Outcome Measures: NF- κ B activation was assessed using a reporter gene assay, and the nuclear translocation and phosphorylation of the NF- κ B p65 subunit were measured.



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Caption: A generalized experimental workflow for preclinical studies of **Bezisterim**.

The ADDRESS-LC Clinical Trial: Investigating Bezisterim in Long COVID

Based on the strong preclinical rationale, BioVie has initiated the ADDRESS-LC (Advancing Discovery for Post-COVID-19 Condition with **Bezisterim**) trial, a Phase 2 study to evaluate the efficacy and safety of **Bezisterim** in adults with Long COVID.

Study Design

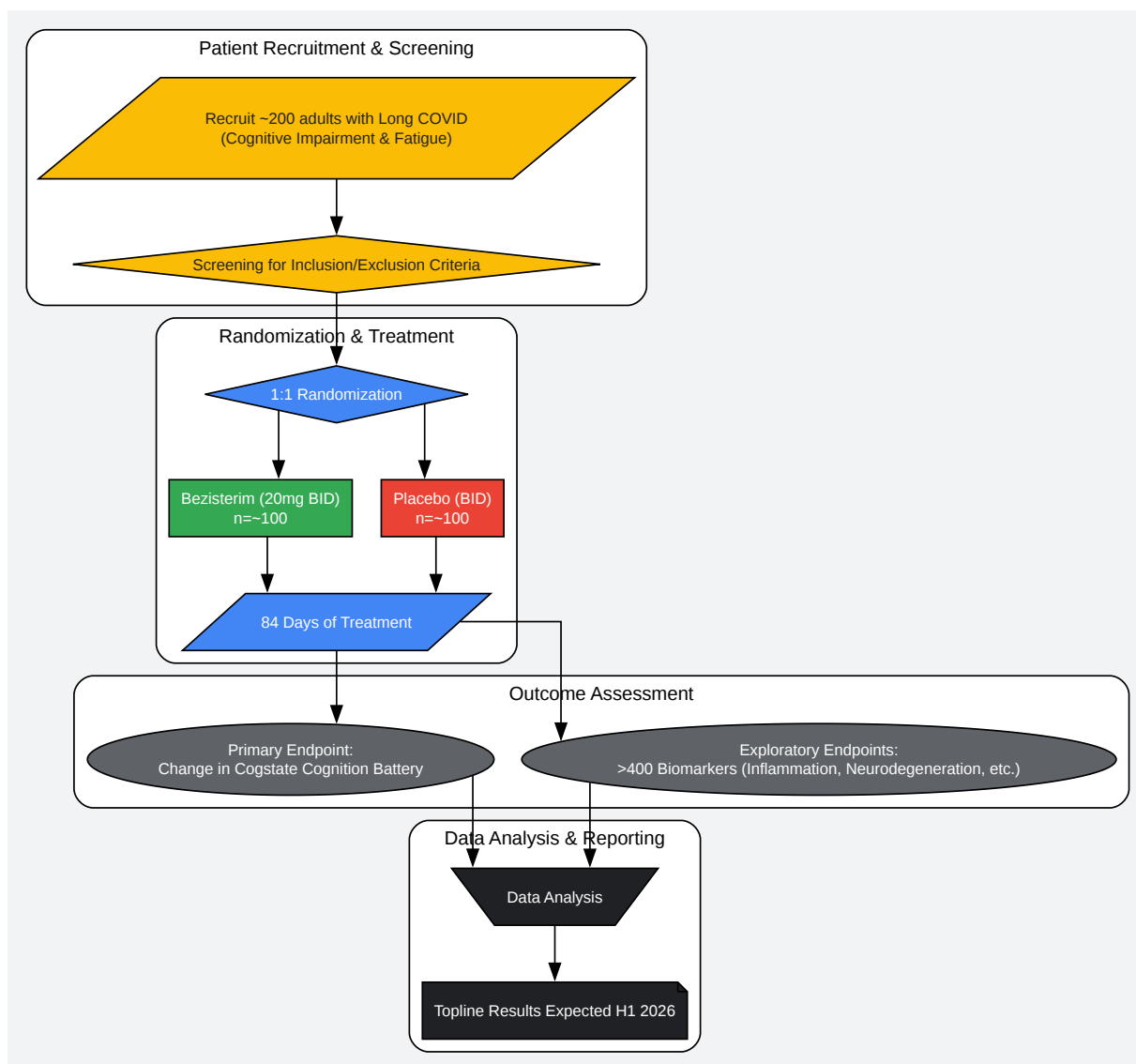
- Trial Identifier: NCT06847191.
- Study Type: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study[9][13].
- Patient Population: Approximately 200 adult participants (ages 18-64) with a diagnosis of Long COVID, experiencing symptoms of cognitive impairment and fatigue for at least 3 months[9][12][13].
- Intervention: Participants are randomized in a 1:1 ratio to receive either **Bezisterim** (20 mg twice daily) or a matching placebo for 84 days[9].
- Primary Outcome Measure: The primary endpoint is the change in performance on the Cogstate Cognition battery, a computerized set of tests that assess various cognitive domains[9].
- Exploratory Outcome Measures: The study will also assess a wide range of exploratory biomarkers, including over 400 markers of inflammation, immunity, neurodegeneration, and metabolic dysfunction.

Key Inclusion and Exclusion Criteria

- Inclusion: Diagnosis of Long COVID with symptoms for at least 3 months, evidence of cognitive impairment and fatigue.
- Exclusion: Recent COVID-19 vaccination (within 30 days), previous ICU admission for COVID-19, history of major mental or physical illness prior to COVID-19 infection[9][13].

Current Status and Timelines

The ADDRESS-LC trial is currently enrolling participants at multiple sites. Initial data from the trial are anticipated in the first half of 2026^[9].



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Caption: A diagram illustrating the design of the ADDRESS-LC Phase 2 clinical trial.

Conclusion

Bezisterim's unique mechanism of action, targeting the core inflammatory pathways implicated in Long COVID, combined with a promising preclinical profile, makes it a compelling therapeutic candidate for this debilitating condition. Its ability to penetrate the blood-brain barrier and modulate neuroinflammation is particularly relevant to the significant neurological and cognitive symptoms experienced by many Long COVID patients. The ongoing ADDRESS-LC clinical trial is a critical step in evaluating the potential of **Bezisterim** to address the significant unmet medical need in Long COVID. The results of this study are eagerly awaited and have the potential to provide a much-needed therapeutic option for millions of individuals suffering from the long-term consequences of COVID-19. This technical guide will be updated as new data from the ADDRESS-LC trial and other relevant research become available.

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- To cite this document: BenchChem. [Bezisterim's Potential in Long COVID Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683261#bezisterim-s-potential-applications-in-long-covid-research]

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